N,N-diethyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N,N-DIETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and subsequent functionalization with the methanesulfonyl and carboxamide groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Functionalization: The methanesulfonyl and carboxamide groups are introduced through reactions with suitable reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-DIETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
N,N-DIETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N,N-DIETHYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N,N-DIETHYL-1-[(3-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Comparison: N,N-DIETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s chemical reactivity, biological activity, and overall properties. For example, the 2-fluoro derivative may exhibit different binding affinities or pharmacokinetic profiles compared to the 3-fluoro or 4-fluoro derivatives.
Properties
Molecular Formula |
C17H25FN2O3S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N-diethyl-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25FN2O3S/c1-3-19(4-2)17(21)14-9-11-20(12-10-14)24(22,23)13-15-7-5-6-8-16(15)18/h5-8,14H,3-4,9-13H2,1-2H3 |
InChI Key |
DBAZXSNWXBGMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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